molecular formula C23H21BrN2O3 B2736029 methyl 2-[6-bromo-2-(4-hydroxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate CAS No. 380890-81-3

methyl 2-[6-bromo-2-(4-hydroxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate

Cat. No.: B2736029
CAS No.: 380890-81-3
M. Wt: 453.336
InChI Key: UTRAOIRMJRBILA-UHFFFAOYSA-N
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Description

Methyl 2-[6-bromo-2-(4-hydroxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is a complex organic compound with a unique structure that includes a bromine atom, a hydroxyphenyl group, and a tetrahydroquinazoline ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[6-bromo-2-(4-hydroxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate typically involves multiple steps, including the formation of the tetrahydroquinazoline ring and the introduction of the bromine and hydroxyphenyl groups. Common synthetic routes may involve:

    Formation of the Tetrahydroquinazoline Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Bromine Atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the Hydroxyphenyl Group: This step may involve a coupling reaction using a hydroxyphenyl precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-bromo-2-(4-hydroxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[6-bromo-2-(4-hydroxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[6-bromo-2-(4-hydroxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, leading to biological effects. The bromine atom and tetrahydroquinazoline ring may also play a role in its activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-bromo-2-hydroxyphenyl)acetate: Similar structure but lacks the tetrahydroquinazoline ring.

    Methyl 4-hydroxyphenylacetate: Similar structure but lacks the bromine atom and tetrahydroquinazoline ring.

Uniqueness

Methyl 2-[6-bromo-2-(4-hydroxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is unique due to the presence of the tetrahydroquinazoline ring, which may confer specific biological and chemical properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-[6-bromo-2-(4-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3/c1-29-21(28)14-26-22(15-5-3-2-4-6-15)19-13-17(24)9-12-20(19)25-23(26)16-7-10-18(27)11-8-16/h2-13,22-23,25,27H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRAOIRMJRBILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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